molecular formula C10H18N2O4 B3046273 (2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 1217651-50-7

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No. B3046273
CAS RN: 1217651-50-7
M. Wt: 230.26
InChI Key: ZLTYSXLMVYGBJO-NKWVEPMBSA-N
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Description

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, commonly known as Boc-D-Proline, is an important amino acid derivative that has been extensively studied in the field of organic chemistry. It is a chiral molecule that has two stereoisomers, (2R,4S) and (2S,4R), with the former being the most commonly used in research. Boc-D-Proline is widely used in the synthesis of peptides and other biologically active molecules due to its unique properties and structure.

Mechanism of Action

Boc-D-Proline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the peptide bond during peptide synthesis. This results in the formation of a new peptide bond and the elongation of the peptide chain.
Biochemical and Physiological Effects:
Boc-D-Proline has no known biochemical or physiological effects on its own. However, its derivatives, such as cyclic peptides, have been found to have various biological activities, including antimicrobial, antitumor, and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-D-Proline in lab experiments include its high purity, stability, and ease of handling. It is also readily available from commercial sources. However, its limitations include its relatively high cost and its limited solubility in some solvents.

Future Directions

There are several future directions for the research and development of Boc-D-Proline and its derivatives. These include the synthesis of new cyclic peptides with improved biological activities, the development of new synthetic methodologies for the synthesis of Boc-D-Proline derivatives, and the investigation of the biological mechanisms underlying the activities of cyclic peptides. Additionally, the use of Boc-D-Proline in the synthesis of other biologically active molecules, such as peptidomimetics, is an area of active research.

Scientific Research Applications

Boc-D-Proline has been widely used in scientific research for the synthesis of peptides and other biologically active molecules. It is commonly used as a building block in the synthesis of cyclic peptides, which have been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and infectious diseases.

properties

IUPAC Name

(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTYSXLMVYGBJO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191172
Record name rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217651-50-7
Record name rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217651-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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